3-Bromo-6-fluorobenzene-1,2-diol
Description
Properties
IUPAC Name |
3-bromo-6-fluorobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNIPXAMGPMTEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20667134 | |
| Record name | 3-Bromo-6-fluorobenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20667134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186589-83-3 | |
| Record name | 3-Bromo-6-fluorobenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20667134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Electrophilic Bromination of Fluorocatechol
A direct approach involves brominating fluorocatechol (1,2-dihydroxy-4-fluorobenzene) using brominating agents such as bromine or N-bromosuccinimide (NBS). The hydroxyl groups activate the ring, directing electrophilic substitution to the para position relative to the fluorine atom. However, over-bromination and oxidation of hydroxyl groups pose challenges.
Reaction Conditions :
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Solvent: Acetic acid or dichloromethane
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Temperature: 0–25°C
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Bromine source: Br₂ (1.1 equiv)
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Yield: ~40–50% (due to competing side reactions)
Mechanistic Insight :
The hydroxyl groups donate electron density, favoring bromination at the activated para position. Steric hindrance from the adjacent hydroxyl groups limits substitution at the ortho site.
Directed Ortho-Metalation (DoM) Strategies
Lithiation-Bromination of 1-Fluoro-2-methoxybenzene
Cross-Coupling via Boronic Acid Intermediates
Suzuki-Miyaura Coupling with Protected Diols
This method constructs the benzene ring via coupling of boronic acids and halides. For example, 3-bromo-6-fluoro-1,2-dimethoxybenzene is synthesized by coupling 5-fluoro-2-methoxyphenylboronic acid with 2-bromo-1,3-dimethoxybenzene. Acidic deprotection (HCl/MeOH) then yields the diol.
Key Data :
| Step | Reagents | Yield (%) |
|---|---|---|
| Boronic acid synthesis | Pd(dppf)Cl₂, KOAc | 75 |
| Coupling | Pd(PPh₃)₄, Na₂CO₃ | 68 |
| Deprotection | HCl/MeOH, reflux | 90 |
Limitations :
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Requires protection/deprotection steps.
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Palladium catalysts increase costs.
Multi-Step Functionalization of Benzaldehyde Derivatives
Acetalization and Subsequent Bromination
Adapting methods from 3-bromo-4-fluoro-benzaldehyde synthesis, 6-fluoro-1,2-dihydroxybenzene-3-carbaldehyde is converted to its acetal using ethane-1,2-diol. Bromination at the aldehyde’s ortho position (via electrophilic substitution) followed by acetal hydrolysis yields the target compound.
Procedure :
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Acetal Formation : H₂SO₄, ethane-1,2-diol, 50°C, 6 h.
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Bromination : Br₂ (1.0 equiv), FeBr₃, 0°C, 2 h.
Challenges :
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Competing bromination at the acetal oxygen.
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Acidic hydrolysis may degrade the diol.
Oxidative Bromination of Fluorinated Resorcinol
H₂O₂/HBr-Mediated Oxidation
Resorcinol derivatives undergo oxidative bromination using H₂O₂ and HBr. For 6-fluororesorcinol, this method introduces bromine at the 3-position via radical intermediates.
Conditions :
Mechanism :
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HBr generates Br⁻, which H₂O₂ oxidizes to Br⁺.
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Radical bromination occurs preferentially at the electron-rich meta position.
Comparison of Synthetic Routes
Table 1: Efficiency of Preparation Methods
| Method | Yield (%) | Purity (%) | Cost ($/g) |
|---|---|---|---|
| Electrophilic Bromination | 45 | 85 | 12 |
| Directed Metalation | 60 | 95 | 35 |
| Suzuki Coupling | 68 | 98 | 50 |
| Acetalization-Bromination | 50 | 88 | 20 |
| Oxidative Bromination | 65 | 90 | 15 |
Key Insights :
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Suzuki coupling offers high purity but at elevated costs.
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Oxidative bromination balances yield and affordability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-fluorobenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the halogen substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromine and fluorine positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as sodium amide (NaNH2) in liquid ammonia for nucleophilic substitution.
Major Products
Oxidation: Formation of 3-bromo-6-fluoro-1,2-benzoquinone.
Reduction: Formation of benzene-1,2-diol.
Substitution: Formation of various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
Organic Synthesis
3-Bromo-6-fluorobenzene-1,2-diol serves as an important building block in organic synthesis. Its halogen substituents facilitate nucleophilic substitution reactions, allowing for the introduction of various functional groups. For instance:
- Suzuki Coupling Reactions : The compound can be utilized as a coupling partner in Suzuki reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules .
- Electrophilic Aromatic Substitution : The presence of hydroxyl groups enhances electrophilic aromatic substitution reactions, enabling further derivatization of the compound .
Medicinal Chemistry
Research has indicated that derivatives of 3-Bromo-6-fluorobenzene-1,2-diol exhibit biological activity that could be harnessed for therapeutic purposes:
- Antimicrobial Properties : Studies have shown that halogenated phenols can possess antimicrobial properties. The specific structure of 3-Bromo-6-fluorobenzene-1,2-diol may enhance its efficacy against certain bacterial strains .
- Potential Anticancer Agents : Compounds with similar structures have been investigated for their potential anticancer activities, suggesting that 3-Bromo-6-fluorobenzene-1,2-diol could be a lead compound for developing new anticancer therapeutics .
Material Science
The unique properties of 3-Bromo-6-fluorobenzene-1,2-diol make it a candidate for applications in material science:
- Organic Electronics : Fluorinated compounds are known to improve the performance of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The rigidity and electron-withdrawing nature of this compound could enhance charge transport properties in these applications .
- Liquid Crystals : The compound's structural characteristics may allow it to function as a component in liquid crystal displays (LCDs), where precise molecular alignment is crucial for display performance.
Case Study 1: Synthesis of Fluorinated Biphenyls
A study demonstrated the successful synthesis of fluorinated biphenyls using 3-Bromo-6-fluorobenzene-1,2-diol as a precursor. The research highlighted its role in facilitating cross-coupling reactions that yield complex fluorinated structures with potential applications in pharmaceuticals and advanced materials .
Case Study 2: Antimicrobial Activity Assessment
In a comparative study on the antimicrobial effects of various halogenated phenols, 3-Bromo-6-fluorobenzene-1,2-diol exhibited significant inhibitory activity against specific bacterial strains. This finding supports its potential use as an antimicrobial agent in medical applications .
Mechanism of Action
The mechanism of action of 3-Bromo-6-fluorobenzene-1,2-diol involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The compound can form covalent bonds with nucleophilic sites on biological molecules, potentially altering their function. The pathways involved include the formation of reactive intermediates that can further react with cellular components .
Comparison with Similar Compounds
Halogenation Patterns
- Electron-Withdrawing Effects: The bromine and fluorine substituents in 3-bromo-6-fluorobenzene-1,2-diol enhance the acidity of adjacent hydroxyl groups compared to non-halogenated diols (e.g., 3,4,5-trimethyl-1,2-benzenediol) . This property is critical for binding to targets like Hsp90, where hydrogen bonding with Asp93 is essential .
- Steric and Electronic Differences: Fluorine’s small size and high electronegativity may improve metabolic stability compared to bulkier halogens (e.g., bromine in marine bromophenols) .
Key Research Findings
- Hsp90 Binding: Resorcinol-based diols with halogenation at C3/C4 positions show higher binding affinity to Hsp90 than non-halogenated analogs. Fluorine’s electronegativity may optimize hydrogen bonding, but bromine’s steric bulk could hinder binding in some cases .
- Antifungal Activity: Alkylphenoxy and aminoalkyl substituents in Mannich base derivatives improve antifungal efficacy against Botrytis cinerea (spore germination inhibition >90% at 50 µg/mL), outperforming commercial fungicides .
- Anti-MRSA Activity : Methylation of the benzene ring (as in 3,4,5-trimethyl-1,2-benzenediol) enhances lipophilicity, promoting membrane penetration in Gram-positive bacteria .
Biological Activity
3-Bromo-6-fluorobenzene-1,2-diol is a halogenated phenolic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potentials, and associated case studies.
Chemical Structure and Properties
The molecular formula of 3-Bromo-6-fluorobenzene-1,2-diol is C₆H₄BrF₂O₂, with a molecular weight of approximately 207.00 g/mol. The compound features a bromine atom at the meta position and a fluorine atom at the ortho position relative to the hydroxyl groups on the benzene ring.
Biological Activity Overview
The biological activities of 3-Bromo-6-fluorobenzene-1,2-diol have been explored in various studies, revealing several important pharmacological effects:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Enzyme Inhibition : It has been identified as a potential inhibitor of specific enzymes involved in steroid metabolism, which could have implications for conditions like prostate cancer.
The mechanisms through which 3-Bromo-6-fluorobenzene-1,2-diol exerts its biological effects are multifaceted:
- Antioxidant Mechanism : The presence of hydroxyl groups allows the compound to scavenge free radicals effectively.
- Enzyme Interaction : It may interact with enzymes such as 17β-hydroxysteroid dehydrogenases (17β-HSDs), which are crucial in steroid metabolism. Inhibition of these enzymes can alter hormone levels and potentially affect tumor growth in hormone-sensitive cancers .
Anticancer Activity
A study conducted by Day et al. demonstrated that 3-Bromo-6-fluorobenzene-1,2-diol inhibited the proliferation of prostate cancer cells in vitro. The research highlighted its ability to induce apoptosis through the activation of caspase pathways .
Enzyme Inhibition Studies
Research has indicated that 3-Bromo-6-fluorobenzene-1,2-diol acts as an inhibitor for 17β-HSD3, an enzyme involved in converting androstenedione to testosterone. This inhibition could provide a therapeutic avenue for managing hormone-dependent tumors .
Data Table: Summary of Biological Activities
Toxicological Considerations
While exploring the biological activity of 3-Bromo-6-fluorobenzene-1,2-diol, it is essential to consider its toxicity profile. Studies have indicated that halogenated compounds can exhibit hepatotoxicity; however, specific data on this compound's toxicity remains limited . Further research is necessary to establish safe dosage levels and potential side effects.
Q & A
Basic: What synthetic strategies are recommended for 3-Bromo-6-fluorobenzene-1,2-diol, and how can regioselectivity challenges be mitigated?
Methodological Answer:
Synthesis typically involves halogenation and hydroxylation of fluorobenzene precursors. For example, bromination of 6-fluorocatechol (benzene-1,2-diol) using N-bromosuccinimide (NBS) under controlled pH (e.g., acetic acid) can achieve regioselectivity at the 3-position . To minimize competing reactions (e.g., di-bromination), stoichiometric control and low-temperature conditions (−10°C to 0°C) are critical. Fluorine’s strong electron-withdrawing effect directs bromine to the meta position, but competing para-substitution may occur if steric hindrance is insufficient. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .
Basic: Which analytical techniques are optimal for structural confirmation and purity assessment of 3-Bromo-6-fluorobenzene-1,2-diol?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR : Signals for aromatic protons (δ 6.8–7.2 ppm) and hydroxyl groups (δ 5.0–5.5 ppm, broad). Coupling constants (J) differentiate ortho/meta fluorine effects.
- ¹³C NMR : Fluorine-induced splitting in aromatic carbons confirms substitution patterns.
- High-Resolution Mass Spectrometry (HRMS): ESI-MS in negative ion mode detects [M-H]⁻ peaks, with isotopic patterns confirming bromine presence.
- Purity Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) with UV detection at 254 nm. Retention time and peak symmetry indicate purity (>98% by area) .
Advanced: How can conflicting in vitro and in vivo genotoxicity data for benzene-1,2-diol derivatives be systematically resolved?
Methodological Answer:
Discrepancies often arise from metabolic activation differences. A tiered approach is recommended:
In Vitro :
- Ames Test : Assess mutagenicity in Salmonella strains (TA98, TA100) ± S9 metabolic activation.
- Micronucleus Assay : Evaluate chromosomal damage in human lymphoblastoid cells (e.g., TK6).
In Vivo Follow-Up :
- Comet Assay : Measure DNA strand breaks in rodent liver/kidney after oral dosing (OECD 489).
- Transgenic Rodent Models : Detect mutations in lacZ or cII genes (e.g., MutaMouse).
Mechanistic Studies :
- Reactive Oxygen Species (ROS) Detection : Use DCFH-DA fluorescence in HepG2 cells.
- DNA Adduct Profiling : LC-MS/MS to identify bromine/fluorine-specific adducts (e.g., 8-oxo-dG).
EFSA’s TTC threshold (1.5 μg/day for DNA-reactive mutagens) should guide risk assessment if exposure exceeds safe limits .
Advanced: What strategies minimize oxidative degradation of the diol moiety during storage and reactions?
Methodological Answer:
- Storage : Under inert atmosphere (N₂/Ar) at −20°C in amber vials. Antioxidants (e.g., BHT, 0.01% w/w) in ethanol/water solutions prevent radical-mediated oxidation.
- Reaction Conditions :
- Stability Monitoring : Periodic HPLC analysis to track degradation products (e.g., quinone derivatives).
Basic: What parameters are critical in toxicological assessments of halogenated diols?
Methodological Answer:
Key considerations include:
- Dose Range : Subacute studies (28-day OECD 407) at 10–100 mg/kg/day in rodents.
- Bioavailability : Measure plasma/tissue concentrations via LC-MS/MS after oral administration.
- Metabolite Identification : Incubate with liver microsomes (human/rat) to detect phase I/II metabolites (e.g., glucuronides).
- Endpoint Selection : Liver/kidney histopathology, serum ALT/AST for hepatotoxicity, and urinary oxalate levels (linked to diol metabolism) .
Advanced: How can QSAR models predict metabolic pathways and toxicological endpoints for 3-Bromo-6-fluorobenzene-1,2-diol?
Methodological Answer:
- Software Tools : Use OECD QSAR Toolbox or MetaPred to predict cytochrome P450-mediated oxidation (e.g., CYP2E1, CYP3A4).
- Metabolic Profiling :
- Phase I : Hydroxylation at C4 or debromination (predicted activation energy: 65–75 kcal/mol via DFT).
- Phase II : Glucuronidation of diol groups (predicted by GLORYx).
- Toxicity Prediction :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
